molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No. B1198615
CAS RN: 4098-71-9
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Patent
US06303185B1

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate8, about 1.5 grams of dibutyltindilaurate9 catalyst, and about 992.0 grams (3.91 equiv.) of octylphenol ethoxylate10 were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, a N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C. and held for approximately 3.5 hours with stirring under nitrogen. About 240.6 grams (0.473 equiv.) of a cyan polymeric colorant11 were then added and the mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 181.8 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 59.9-70.2° C. as measured by electrothermal capillary melting point apparatus, and a Tg of about 23.1° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5588 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perking Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
992 g
Type
reactant
Reaction Step One
[Compound]
Name
dibutyltindilaurate9 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.C(C1C=CC=C[C:20]=1[OH:25])CCCCCCC.[N:26]#N.[N-:28]=[C:29]=O.[Al].[CH2:32]([OH:36])CCC>>[O:36]=[C:32]=[N:26][CH:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])([CH2:29][N:28]=[C:20]=[O:25])[CH2:3]1

Inputs

Step One
Name
Quantity
525 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Name
Quantity
992 g
Type
reactant
Smiles
C(CCCCCCC)C1=C(C=CC=C1)O
Name
dibutyltindilaurate9 catalyst
Quantity
1.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Five
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Trubore stirrer
ADDITION
Type
ADDITION
Details
About 240.6 grams (0.473 equiv.) of a cyan polymeric colorant11 were then added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at about 150° C. for approximately 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An FT-IR of the product was obtained
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies
CUSTOM
Type
CUSTOM
Details
The diurethane reaction product
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C.

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.